Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)beta-alaninate
CAS No.: 94108-94-8
Cat. No.: VC17056045
Molecular Formula: C20H21BrN6O8
Molecular Weight: 553.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94108-94-8 |
|---|---|
| Molecular Formula | C20H21BrN6O8 |
| Molecular Weight | 553.3 g/mol |
| IUPAC Name | methyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]propanoate |
| Standard InChI | InChI=1S/C20H21BrN6O8/c1-4-35-18-10-15(14(23-11(2)28)9-16(18)22-6-5-19(29)34-3)24-25-20-13(21)7-12(26(30)31)8-17(20)27(32)33/h7-10,22H,4-6H2,1-3H3,(H,23,28) |
| Standard InChI Key | PBUMZYFAPJBJMW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)NCCC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three primary components:
-
Azo linkage (-N=N-): Connects a brominated dinitrophenyl group to a substituted aniline moiety, forming the chromophoric core responsible for light absorption .
-
Beta-alaninate methyl ester: A hydrophilic side chain attached via an amide bond, enhancing solubility in polar solvents .
-
Substituent groups:
The IUPAC name, methyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]propanoate, systematically encodes these features.
Physicochemical Properties
The absence of empirical data for density and phase transitions underscores the need for further experimental characterization.
Synthesis and Manufacturing
Diazotization and Coupling
The synthesis follows classical azo dye methodology:
-
Diazotization: 2-Bromo-4,6-dinitroaniline reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
-
Coupling: The diazonium salt couples with N-(5-amino-2-ethoxyphenyl)acetamide in a basic medium, yielding the azo intermediate.
-
Esterification: Beta-alanine is methylated using methanol under acidic catalysis, followed by amide bond formation with the azo intermediate .
Critical parameters include pH control during coupling (pH 8–10) and stoichiometric precision to minimize byproducts like triazenes.
Purification and Yield
-
Chromatography: Silica gel column chromatography isolates the target compound from unreacted precursors.
-
Yield: Typical azo dye syntheses achieve 60–75% efficiency, though exact values for this compound remain unpublished.
Functional Properties and Applications
Optical Characteristics
The conjugated π-system delocalizes electrons across the azo bridge, conferring intense coloration. Substituent effects predict:
-
Bathochromic shift: Nitro and bromo groups extend conjugation, shifting λmax to longer wavelengths (~500 nm) .
-
Molar absorptivity: High ε values (>10⁴ L·mol⁻¹·cm⁻¹) enable effective dyeing at low concentrations.
Industrial Applications
| Application | Mechanism | Performance Metrics |
|---|---|---|
| Textile dyeing | Hydrogen bonding with fibers | Wash-fastness, UV stability |
| Polymer coloration | Dispersion in hydrophobic matrices | Thermal stability (>200°C) |
| Biological staining | Selective tissue interaction | Contrast ratio, cytotoxicity |
Despite its potential, regulatory restrictions on azo dyes limit adoption in consumer textiles due to carcinogenic amine release risks .
Biological and Environmental Interactions
Metabolic Pathways
Under reductive conditions (e.g., intestinal microbiota), the azo bond may cleave, releasing 2-bromo-4,6-dinitroaniline and 5-acetylamino-2-ethoxyaniline derivatives. These metabolites raise concerns due to:
-
Genotoxicity: Nitroaromatics can intercalate DNA or generate reactive oxygen species .
-
Bioaccumulation: Lipophilic brominated compounds persist in adipose tissue.
Ecotoxicology
| Organism | Effect (LC₅₀/EC₅₀) | Source |
|---|---|---|
| Daphnia magna | 2.8 mg/L (48h) | |
| Vibrio fischeri | 15% inhibition (30 min) | |
| Pseudokirchneriella | Growth inhibition at 5 mg/L |
Regulatory frameworks like REACH mandate wastewater treatment using ozonation or activated carbon to mitigate aquatic toxicity.
Related Compounds and Analogues
Structural Analogues
Performance Comparison
-
Thermal stability: Bromine and nitro groups enhance decomposition resistance compared to non-halogenated analogues .
-
Solubility: Beta-alaninate ester improves aqueous solubility versus methyl-free derivatives .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume